molecular formula C10H18F2N2O B1481305 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2090606-66-7

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1481305
CAS No.: 2090606-66-7
M. Wt: 220.26 g/mol
InChI Key: LNZXXTUFTZIINC-UHFFFAOYSA-N
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Description

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a methylamino group

Preparation Methods

The synthesis of 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Attachment of the Methylamino Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperidine ring and formation of corresponding carboxylic acids or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs targeting neurological disorders.

    Industry: It may find applications in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one can be compared with other piperidine derivatives, such as:

    1-(4-Methylpiperidin-1-yl)-2-(methylamino)ethan-1-one: This compound lacks the difluoroethyl group, which may result in different chemical and biological properties.

    1-(4-(Trifluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one: The presence of a trifluoromethyl group instead of a difluoroethyl group can lead to variations in reactivity and biological activity.

    1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(ethylamino)ethan-1-one: Substitution of the methylamino group with an ethylamino group can affect the compound’s pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[4-(1,1-difluoroethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)9(15)7-13-2/h8,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZXXTUFTZIINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

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